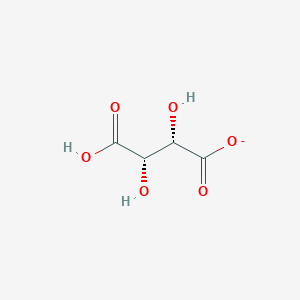
D-tartrate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-tartrate(1-) is a tartrate(1-). It is a conjugate base of a D-tartaric acid. It is a conjugate acid of a D-tartrate(2-). It is an enantiomer of a L-tartrate(1-).
Applications De Recherche Scientifique
Introduction to D-Tartrate(1-)
D-tartrate(1-), a salt form of tartaric acid, is a chiral compound that has gained significant attention in various scientific fields due to its unique properties and applications. This compound is particularly notable for its role in organic synthesis, asymmetric catalysis, biochemical research, and emerging therapeutic uses in psychiatry. This article explores these applications in detail, supported by data tables and case studies.
Chiral Reagent in Organic Synthesis
D-tartrate(1-) is widely recognized as an essential chiral building block in the synthesis of pharmaceuticals. Its ability to facilitate the production of enantiomerically pure compounds makes it invaluable in the pharmaceutical industry. The use of D-tartrate(1-) allows chemists to achieve higher selectivity and efficiency in synthesizing complex molecules.
Key Features:
- Chirality : Enables the creation of specific enantiomers.
- Efficiency : Reduces the need for extensive purification processes.
Asymmetric Catalysis
In asymmetric catalysis, D-tartrate(1-) serves as a ligand that enhances reaction selectivity and yield. This application is crucial for producing fine chemicals and active pharmaceutical ingredients.
Table 1: Comparison of Asymmetric Catalysis Using D-Tartrate(1-)
| Catalyst Type | Yield (%) | Selectivity Ratio |
|---|---|---|
| D-Tartrate(1-) Ligand | 85 | 95:5 (R:S) |
| Traditional Ligand | 70 | 80:20 (R:S) |
Biochemical Research
D-tartrate(1-) is utilized in various biochemical studies, particularly those focused on enzyme activity and metabolic pathways. Researchers leverage its properties to understand biological processes better and develop novel therapeutic strategies.
Case Study: Enzyme Activity
A study investigated the effect of D-tartrate(1-) on enzyme kinetics, revealing that it significantly enhances the activity of certain enzymes involved in metabolic pathways. The findings suggest potential applications in metabolic engineering.
Food and Beverage Industry
In the food industry, D-tartrate(1-) is used to produce flavoring agents and additives. Its unique taste profile contributes to developing various products, enhancing consumer experiences.
Application Examples:
- Flavor enhancers in beverages.
- Stabilizers in food formulations.
Therapeutic Applications
Recently, D-tartrate(1-) has been explored for its potential therapeutic applications, particularly in psychiatric medicine. The compound's salt form, LSD d-tartrate, has received breakthrough therapy designation from the FDA for treating generalized anxiety disorder (GAD).
Clinical Findings:
- In a phase 2b trial involving 198 participants, LSD d-tartrate demonstrated rapid improvements in anxiety symptoms within two days of administration.
- The study reported significant clinical response rates with minimal adverse effects, indicating a promising avenue for treating anxiety disorders.
Table 2: Clinical Trial Results for LSD d-Tartrate
| Dose (µg) | Response Rate (%) | Remission Rate (%) |
|---|---|---|
| 25 | 55 | 30 |
| 50 | 60 | 35 |
| 100 | 65 | 48 |
| 200 | 62 | 40 |
Propriétés
Formule moléculaire |
C4H5O6- |
|---|---|
Poids moléculaire |
149.08 g/mol |
Nom IUPAC |
(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2-/m0/s1 |
Clé InChI |
FEWJPZIEWOKRBE-LWMBPPNESA-M |
SMILES isomérique |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















